2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound 2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that falls within the quinazoline family. This compound is characterized by a quinazoline core substituted with diverse functional groups, making it a point of interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach starts with the formation of the quinazoline core, followed by the introduction of the benzylthio group, the 3,5-dimethylphenyl group, and the N-isobutyl group through various coupling reactions and substitution reactions. Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon or copper (I) iodide to facilitate these reactions.
Industrial Production Methods
While this compound may not be widely produced industrially due to its complex structure, scaled-up methods would typically involve the use of automated synthesizers and flow chemistry techniques to streamline the multi-step synthesis process, improving yields and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones at the thioether group.
Reduction: : The quinazoline core can be reduced under specific conditions.
Substitution: : The aromatic rings and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Conditions might involve hydrogenation using palladium or platinum catalysts.
Substitution: : Reagents include nucleophiles like amines, alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of partially or fully reduced quinazoline derivatives.
Substitution: : Varied products depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound is of interest in numerous scientific fields:
Chemistry: : Used as a building block in the synthesis of other complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules.
Industry: : May be used in material science for the development of novel polymers or as a ligand in catalysis.
Mechanism of Action
The compound's mechanism of action is typically related to its interaction with specific molecular targets such as enzymes or receptors. Its quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific cellular processes. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, this compound stands out due to its unique combination of functional groups, which can impart distinct biological activities and chemical properties. Similar compounds include:
2-Phenylquinazoline-4(3H)-one: : Known for its anti-inflammatory and anticancer activities.
3-(3,4-Dimethoxyphenyl)-2-phenylquinazoline-4(3H)-one: : Studied for its antifungal properties.
N-(2-Chloro-6-methylphenyl)-4-(3-(4-methylpiperazin-1-yl)propylamino)quinazoline: : Investigated for its potential use as an anti-tumor agent.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3,5-dimethylphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-18(2)16-29-26(32)22-10-11-24-25(15-22)30-28(34-17-21-8-6-5-7-9-21)31(27(24)33)23-13-19(3)12-20(4)14-23/h5-15,18H,16-17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFSZPKCMUJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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